molecular formula C10H6ClNO2 B8629421 5-Chloroisoquinoline-4-carboxylic acid

5-Chloroisoquinoline-4-carboxylic acid

Cat. No.: B8629421
M. Wt: 207.61 g/mol
InChI Key: RSTHGWYWRDHYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloroisoquinoline-4-carboxylic acid is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline and its derivatives are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoquinoline-4-carboxylic acid can be achieved through various methods. One common approach is the Pfitzinger reaction, which involves the condensation of isatins with ketones under acidic conditions . This method is efficient and provides good yields of quinoline-4-carboxylic acid derivatives.

Industrial Production Methods: Industrial production often employs microwave-assisted processes to enhance reaction rates and yields. For instance, a microwave-assisted Pfitzinger reaction using isatins and sodium pyruvate can produce quinoline-2,4-dicarboxylic acid derivatives . This method is advantageous due to its efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions: 5-Chloroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or alkaline medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Major Products: The major products formed from these reactions include various quinoline-4-carboxylic acid derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Chloroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been studied as a potent inhibitor of alkaline phosphatases, enzymes involved in dephosphorylation processes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various biochemical pathways .

Comparison with Similar Compounds

  • Quinoline-4-carboxylic acid
  • Isoquinoline-4-carboxylic acid
  • 5-Bromoisoquinolin-4-carboxylic acid

Comparison: 5-Chloroisoquinoline-4-carboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and potential biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for synthesizing other compounds .

Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

5-chloroisoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-12-5-7(9(6)8)10(13)14/h1-5H,(H,13,14)

InChI Key

RSTHGWYWRDHYTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 5-chloroisoquinolin-4-carboxylate (Intermediate-42) (3.8 g, 17.1 mmol) in MeOH (30 mL) was added, KOH (9.62 g, 171 mmol) solution in H2O (20 mL) and the reaction mixture was heated to 70° C. for 3 h. After completion (TLC), it was concentrated under vacuum to give crude product (3.5 g) that was diluted with water, acidified with 1N HCl (pH=3) and the aqueous phase was extracted with EtOAc, dried and concentrated under vacuum to afford the desired acid derivative (3 g, 84%) as an off white solid.
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3.8 g
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reactant
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30 mL
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9.62 g
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20 mL
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0 (± 1) mol
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